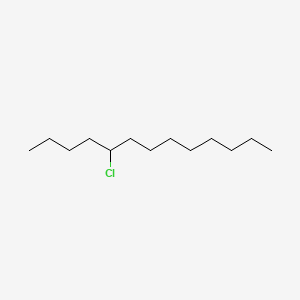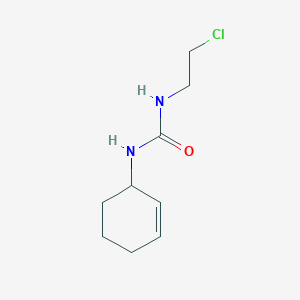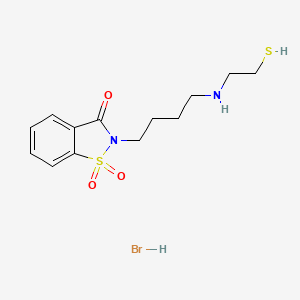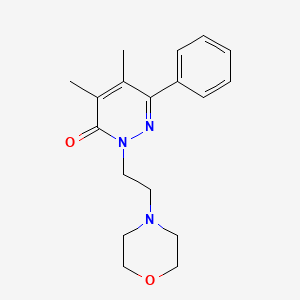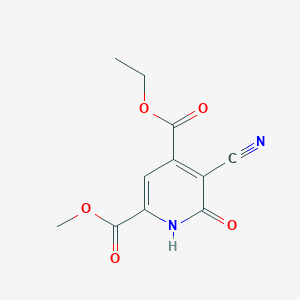![molecular formula C24H34N2O3S2 B14679014 1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid CAS No. 39841-86-6](/img/structure/B14679014.png)
1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-butyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiepin core, a piperazine ring, and a methanesulfonic acid group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-butyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid typically involves multiple steps. The process begins with the preparation of the benzothiepin core, followed by the introduction of the piperazine ring and the butyl group. The final step involves the addition of the methanesulfonic acid group. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-butyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-butyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Researchers investigate its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-butyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, leading to a decrease in the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl-4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine
- 1-tert-butyl-3-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)urea
Uniqueness
Compared to similar compounds, 1-(3-butyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid is unique due to its specific functional groups and molecular structure
bbenzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
39841-86-6 |
|---|---|
Molecular Formula |
C24H34N2O3S2 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid |
InChI |
InChI=1S/C23H30N2S.CH4O3S/c1-3-4-7-18-10-11-23-20(16-18)21(25-14-12-24(2)13-15-25)17-19-8-5-6-9-22(19)26-23;1-5(2,3)4/h5-6,8-11,16,21H,3-4,7,12-15,17H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
GUTYYHDEGRXLJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


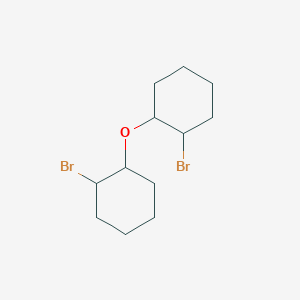
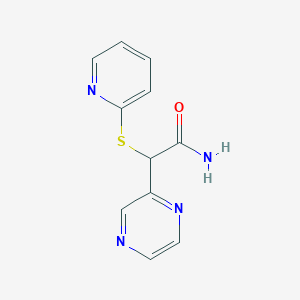
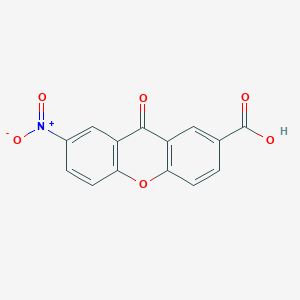

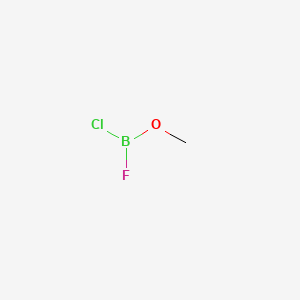


![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)
